molecular formula C9H8N2O B11769727 Di(1H-pyrrol-1-yl)methanone CAS No. 54582-33-1

Di(1H-pyrrol-1-yl)methanone

Cat. No.: B11769727
CAS No.: 54582-33-1
M. Wt: 160.17 g/mol
InChI Key: AVDNGGJZZVTQNA-UHFFFAOYSA-N
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Description

Di(1H-pyrrol-1-yl)methanone is a heterocyclic organic compound with the molecular formula C9H8N2O It is characterized by the presence of two pyrrole rings connected to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(1H-pyrrol-1-yl)methanone typically involves the condensation of pyrrole with a carbonyl-containing compound under specific reaction conditions. One common method is the reaction of pyrrole with formaldehyde in the presence of an acid catalyst, which facilitates the formation of the methanone bridge between the two pyrrole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial production if needed.

Chemical Reactions Analysis

Types of Reactions

Di(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated pyrrole compounds .

Scientific Research Applications

Di(1H-pyrrol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di(1H-pyrrol-1-yl)methanone and its derivatives involves interactions with various molecular targets. The central carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrole rings can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(1H-pyrrol-1-yl)methanone is unique due to its specific arrangement of two pyrrole rings connected by a carbonyl group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and development .

Properties

CAS No.

54582-33-1

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

di(pyrrol-1-yl)methanone

InChI

InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H

InChI Key

AVDNGGJZZVTQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(=O)N2C=CC=C2

Origin of Product

United States

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